N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine
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Overview
Description
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine: is an organic compound that features an indole moiety linked to a methoxyphenyl group via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 1H-indole-4-carboxaldehyde and 4-methoxyphenylacetonitrile.
Condensation Reaction: The indole aldehyde undergoes a condensation reaction with the methoxyphenylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The resulting nitrile intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary or tertiary amines, using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or methoxyphenyl moieties are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted indole or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: The compound may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine
- N-(1H-indol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine
- N-(1H-indol-6-ylmethyl)-2-(4-methoxyphenyl)ethanamine
Comparison:
- Structural Differences: The position of the indole moiety’s attachment to the ethanamine chain varies among these compounds.
- Unique Properties: N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine may exhibit unique binding affinities and selectivities due to the specific positioning of the indole group, which can influence its interaction with molecular targets.
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-21-16-7-5-14(6-8-16)9-11-19-13-15-3-2-4-18-17(15)10-12-20-18/h2-8,10,12,19-20H,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFOQPADYCYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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